2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H15BrN4O and its molecular weight is 407.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Compounds with similar structural features have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, novel pyrazolopyrimidines derivatives have been explored for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their 5-lipoxygenase inhibition activities, indicating potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).
Antimicrobial Applications
Research has also focused on the synthesis and biological evaluation of various derivatives for their antimicrobial properties. For example, N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for in vitro antimicrobial activity against various bacterial and fungal strains, revealing some compounds with effective antimicrobial properties (Sethi et al., 2016).
Molecular Docking Studies
In addition to empirical studies, molecular docking studies have been conducted to understand the interaction between synthesized compounds and microbial proteins, providing insights into the mechanism of action at the molecular level. This approach helps in the design of more effective antimicrobial agents by identifying key binding interactions (Sethi et al., 2016).
Optical Properties for Materials Chemistry
The synthesis and characterization of novel pyrido[1,2-a]benzimidazole derivatives have been explored, with a focus on their optical properties such as absorbance and fluorescence. These properties are of interest for applications in materials chemistry, particularly for the development of new fluorescent materials (Ge et al., 2011).
Synthesis and Characterization
Extensive research has been conducted on the synthesis and structural characterization of compounds with similar structures, including the development of new synthetic methodologies and the elucidation of compound structures through spectral analysis. This foundational work supports the exploration of potential applications in various scientific and industrial fields (Joshi et al., 2022).
Mechanism of Action
Target of Action
Similar compounds, imidazo[1,2-a]pyridine derivatives, have been shown to possess a broad range of biological activity . They have been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators .
Mode of Action
It’s known that similar compounds, such as 2-aminopyridines, act as an α-bromination shuttle by transferring br from cbrcl3 to the α-carbon of the carbonyl moiety .
Biochemical Pathways
Similar compounds have been associated with a variety of biological effects, suggesting they may interact with multiple pathways .
Result of Action
Similar compounds have shown antimicrobial properties against staphylococcus aureus .
Action Environment
It’s known that the synthesis of similar compounds can be achieved under microwave irradiation, suggesting that temperature and radiation could potentially influence the compound’s action .
Properties
IUPAC Name |
2-bromo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-6-8-15(9-7-14)23-19(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLIMHQULGKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.